molecular formula C27H40O2 B14336094 2,2'-Methylenebis(6-tert-butyl-4-propylphenol) CAS No. 99484-61-4

2,2'-Methylenebis(6-tert-butyl-4-propylphenol)

Cat. No.: B14336094
CAS No.: 99484-61-4
M. Wt: 396.6 g/mol
InChI Key: BNZFHRXLBDXOCH-UHFFFAOYSA-N
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Description

2,2’-Methylenebis(6-tert-butyl-4-propylphenol): is a phenolic antioxidant commonly used to enhance the oxidation stability of various materials, including rubber and plastics . This compound is known for its ability to prevent the degradation of materials by inhibiting oxidative processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis(6-tert-butyl-4-propylphenol) typically involves the reaction of 6-tert-butyl-4-propylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between two phenolic units .

Industrial Production Methods: Industrial production of this compound often employs a solid-phase preparation method, where the phenolic antioxidant is supported on silica. This method enhances the stability and ease of handling of the compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the phenolic groups are oxidized to quinones.

    Reduction: Reduction reactions can convert the quinone forms back to phenolic forms.

    Substitution: The tert-butyl and propyl groups can undergo substitution reactions, where these groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products:

    Oxidation: Quinones are the major products.

    Reduction: Phenolic compounds are regenerated.

    Substitution: Halogenated phenols or other substituted phenols are formed.

Scientific Research Applications

Chemistry: 2,2’-Methylenebis(6-tert-butyl-4-propylphenol) is used as an antioxidant in the synthesis of polymers and resins. It helps in stabilizing the materials by preventing oxidative degradation .

Biology: In biological research, this compound is studied for its potential antioxidant properties, which can protect cells from oxidative stress.

Medicine: Although not widely used in medicine, its antioxidant properties are of interest for developing treatments that mitigate oxidative damage in cells.

Industry: The compound is extensively used in the rubber and plastic industries to enhance the durability and lifespan of products by preventing oxidative degradation .

Mechanism of Action

The antioxidant action of 2,2’-Methylenebis(6-tert-butyl-4-propylphenol) involves the donation of hydrogen atoms from the phenolic groups to free radicals. This process neutralizes the free radicals and prevents them from initiating oxidative chain reactions that can degrade materials . The compound’s bulky tert-butyl and propyl groups provide steric hindrance, which further stabilizes the phenolic radicals formed during the antioxidant process.

Comparison with Similar Compounds

  • 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
  • 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol)
  • 2,6-Di-tert-butyl-4-methylphenol

Comparison:

Uniqueness: 2,2’-Methylenebis(6-tert-butyl-4-propylphenol) is unique due to its specific combination of tert-butyl and propyl groups, which provide enhanced steric hindrance and stability compared to its analogs .

Properties

CAS No.

99484-61-4

Molecular Formula

C27H40O2

Molecular Weight

396.6 g/mol

IUPAC Name

2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-propylphenyl)methyl]-4-propylphenol

InChI

InChI=1S/C27H40O2/c1-9-11-18-13-20(24(28)22(15-18)26(3,4)5)17-21-14-19(12-10-2)16-23(25(21)29)27(6,7)8/h13-16,28-29H,9-12,17H2,1-8H3

InChI Key

BNZFHRXLBDXOCH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)CCC)C(C)(C)C)O

Origin of Product

United States

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